2,3,5-Trichloroisonicotinonitrile chemical properties
2,3,5-Trichloroisonicotinonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trichloroisonicotinonitrile for Advanced Research Applications
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of 2,3,5-Trichloroisonicotinonitrile (CAS No. 1221791-83-8).[1][2] As a highly functionalized heterocyclic compound, it serves as a valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this scaffold. We will explore its physicochemical characteristics, spectroscopic profile, and key chemical transformations, with a focus on nucleophilic aromatic substitution. Furthermore, this guide outlines its potential as a core building block in drug discovery workflows and details the critical safety and handling protocols required for its use.
Introduction to 2,3,5-Trichloroisonicotinonitrile
Overview and Significance in Medicinal Chemistry
2,3,5-Trichloroisonicotinonitrile is a polychlorinated pyridine derivative featuring a nitrile group at the C4 position. This unique arrangement of functional groups imparts significant reactivity and versatility, making it a compound of high interest for synthetic chemists. The pyridine core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The three distinct chlorine atoms on the ring serve as reactive handles for sequential and site-selective functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] The isonicotinonitrile moiety itself is a key pharmacophore, known to act as a bioisostere for halogens and as a potent hydrogen bond acceptor, often enhancing a molecule's binding affinity and metabolic stability.[4]
Chemical Identity
The fundamental identification details for 2,3,5-Trichloroisonicotinonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 1221791-83-8 | [1][2] |
| Molecular Formula | C₆HCl₃N₂ | [1][2] |
| Molecular Weight | 207.44 g/mol | [1][2] |
| Chemical Structure | ||
| SMILES | N#CC1=C(Cl)C=NC(Cl)=C1Cl | [1] |
| MDL Number | MFCD14584800 | [1] |
Physicochemical Properties
Detailed experimental data for the physical properties of 2,3,5-Trichloroisonicotinonitrile are not widely available in public literature, likely due to its specialized nature as a synthetic intermediate. However, based on its structure and data from related compounds, certain properties can be inferred. For context, the properties of the parent scaffold, 2,3,5-Trichloropyridine, are included.
| Property | 2,3,5-Trichloroisonicotinonitrile | 2,3,5-Trichloropyridine (for comparison) |
| Appearance | Data not available (likely a solid) | White to almost white powder or crystal[5] |
| Melting Point | Data not available | 46-50 °C |
| Boiling Point | Data not available | 219-220 °C[5] |
| Solubility | Data not available | Soluble in Methanol[5] |
| Storage | Sealed in dry, 2-8°C[1] | Room Temperature, recommended <15°C[5] |
Synthesis and Manufacturing
Retrosynthetic Analysis
A specific, published synthesis protocol for 2,3,5-Trichloroisonicotinonitrile is not readily found. However, a logical retrosynthetic analysis suggests that it can be derived from a pre-existing polychlorinated pyridine scaffold. The primary challenge lies in the selective introduction of the nitrile group at the C4 position. A plausible disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of 2,3,5-Trichloroisonicotinonitrile.
General Synthetic Pathways
The synthesis of the core 2,3,5-trichloropyridine scaffold can be achieved through various methods, such as the reaction of pentachloropyridine with metallic zinc in a strongly alkaline solution.[6] Another approach involves the addition reaction of trichloroacetaldehyde with acrylonitrile, followed by cyclization.[7]
Once the 2,3,5-trichloropyridine precursor is obtained, the introduction of the isonicotinonitrile group can be accomplished via several standard organometallic or nucleophilic pathways, such as:
-
Halogen-Metal Exchange and Cyanation: Lithiation at the C4 position followed by quenching with a cyanating agent (e.g., N-cyanopyrrolidine).
-
Palladium-Catalyzed Cross-Coupling: Conversion of a 4-halo-2,3,5-trichloropyridine intermediate with a cyanide source like zinc cyanide (Zn(CN)₂) under palladium catalysis.
Spectroscopic Profile
While specific spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
| Spectroscopy | Expected Features |
| ¹H NMR | A single singlet in the aromatic region (δ 8.0-9.0 ppm) corresponding to the C6 proton. |
| ¹³C NMR | Six distinct signals: five for the sp² carbons of the pyridine ring and one for the nitrile carbon (δ ~115-120 ppm). The carbons bonded to chlorine will show characteristic shifts. |
| IR | A sharp, strong absorption band for the C≡N stretch around 2230-2240 cm⁻¹.[8] Aromatic C-H and C=C/C=N stretching bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. C-Cl stretching bands in the fingerprint region (< 800 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). |
Chemical Reactivity and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Core
The electron-deficient nature of the pyridine ring, further enhanced by three electron-withdrawing chlorine atoms and a nitrile group, makes 2,3,5-Trichloroisonicotinonitrile highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at positions 2 and 5 are expected to be the most reactive sites for nucleophilic attack.
This reactivity is analogous to that of 2,4,6-trichloro-1,3,5-triazine (TCT), where substitutions can be controlled by temperature.[9][10] It is plausible that the first substitution on 2,3,5-Trichloroisonicotinonitrile can occur at low temperatures (e.g., 0 °C), with subsequent substitutions requiring higher temperatures. This differential reactivity allows for the sequential and controlled introduction of different nucleophiles (e.g., amines, thiols, alcohols), a critical feature for building molecular complexity.
Caption: Stepwise SNAr on the 2,3,5-Trichloroisonicotinonitrile scaffold.
Representative Protocol for Monosubstitution with an Amine:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,5-Trichloroisonicotinonitrile (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add a solution of the desired primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 15 minutes. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure monosubstituted product.
Reactions of the Isonicotinonitrile Moiety
The nitrile group is robust but can be transformed under specific conditions:
-
Hydrolysis: Strong acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid, yielding 2,3,5-Trichloroisonicotinic acid.[11]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.
Applications in Drug Discovery and Development
The true value of 2,3,5-Trichloroisonicotinonitrile lies in its role as a versatile scaffold for constructing libraries of drug-like molecules.[3][12]
Role as a Versatile Chemical Scaffold
The three chlorine atoms provide orthogonal handles for diversification. A researcher can systematically replace each chlorine with different functional groups to probe the chemical space around a biological target. This is a cornerstone of modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties (ADME).
Drug Discovery Workflow
The use of this scaffold in a typical drug discovery campaign follows a logical progression from initial hit identification to lead optimization.
Caption: Scaffold-based drug discovery workflow.
Safety, Handling, and Storage
2,3,5-Trichloroisonicotinonitrile is a hazardous chemical and must be handled with extreme caution.[1][2]
GHS Hazard Identification
| Hazard | Code | Description | Source |
| Pictogram | GHS06 (Skull and Crossbones) | [1] | |
| Signal Word | Danger | [1][2] | |
| Hazard Statements | H301 | Toxic if swallowed | [1][2][13] |
| H311 | Toxic in contact with skin | [1][2][13] | |
| H331 | Toxic if inhaled | [1][2][13] | |
| UN Number | 2811 | Toxic solid, organic, n.o.s. | [1][2] |
Recommended Handling Protocols
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation.[14]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[11][13]
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[14] Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[13]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and a self-contained breathing apparatus. Absorb the spill with inert material and place it in a sealed container for disposal.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11][14]
Conclusion
2,3,5-Trichloroisonicotinonitrile is a potent and highly versatile chemical intermediate with significant potential for application in drug discovery and advanced materials synthesis. Its value is derived from the combination of a privileged pyridine core, a pharmacologically relevant nitrile group, and three differentially reactive chlorine atoms that permit controlled, sequential functionalization. While its handling requires stringent safety protocols due to its toxicity, its capacity to serve as a scaffold for generating vast chemical diversity makes it an invaluable tool for researchers aiming to develop novel molecular entities with tailored biological or physical properties. Future research will likely continue to exploit this scaffold for the synthesis of next-generation therapeutics and functional materials.
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